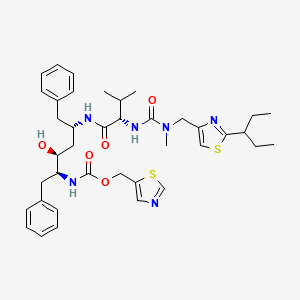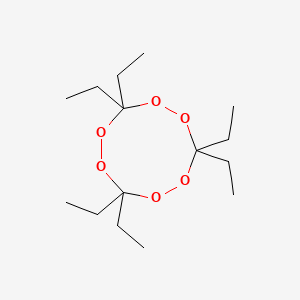
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is a cyclic organic peroxide compound. It is known for its unique structure and properties, which make it useful in various industrial and scientific applications. This compound is often used as an initiator in polymerization processes, particularly in the production of controlled rheology polypropylene (CR-PP) and low-density polyethylene (LDPE).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the formation of the cyclic peroxide structure through a series of oxidation reactions. Common reagents used in the synthesis include hydrogen peroxide and various organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of catalysts and stabilizers is common to ensure high yield and purity of the final product. The compound is usually produced in solution form, often in odorless mineral spirits, to facilitate its handling and application in polymerization processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often leading to the formation of different peroxides.
Reduction: Under certain conditions, it can be reduced to form simpler organic compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, organic solvents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In polymerization processes, the compound acts as an initiator, leading to the formation of polymers with controlled rheology properties .
Wissenschaftliche Forschungsanwendungen
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular responses.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness as an initiator is due to its ability to generate a controlled and sustained release of free radicals under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-: Another cyclic organic peroxide with similar applications in polymerization processes.
3,6,9-Triethyl-3,6,9-trimethyl-1,4,7-triperoxonane: Used in similar applications but differs in its molecular structure and specific properties.
Uniqueness
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and reactivity. Its ability to generate free radicals in a controlled manner makes it particularly valuable in the production of polymers with precise rheological properties .
Eigenschaften
CAS-Nummer |
63364-38-5 |
|---|---|
Molekularformel |
C15H30O6 |
Molekulargewicht |
306.39 g/mol |
IUPAC-Name |
3,3,6,6,9,9-hexaethyl-1,2,4,5,7,8-hexaoxonane |
InChI |
InChI=1S/C15H30O6/c1-7-13(8-2)16-18-14(9-3,10-4)20-21-15(11-5,12-6)19-17-13/h7-12H2,1-6H3 |
InChI-Schlüssel |
WYEDBMPUQDXWEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OOC(OOC(OO1)(CC)CC)(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


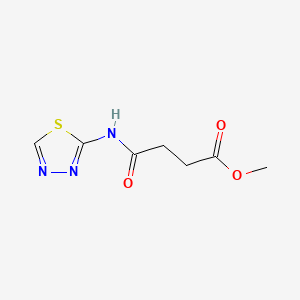
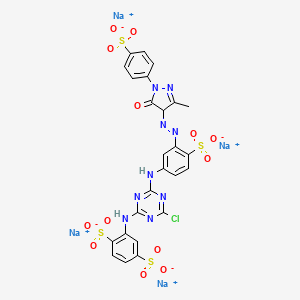
![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
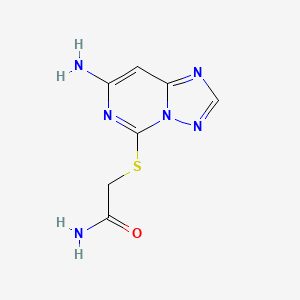
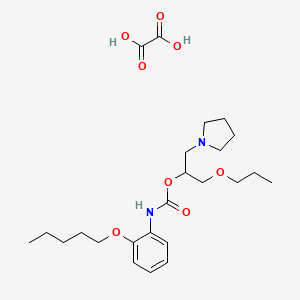

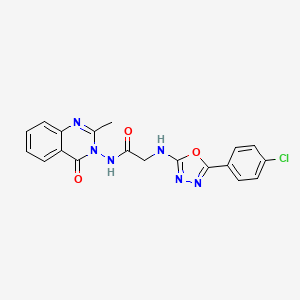

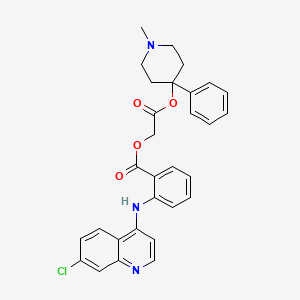
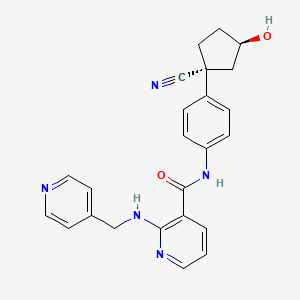
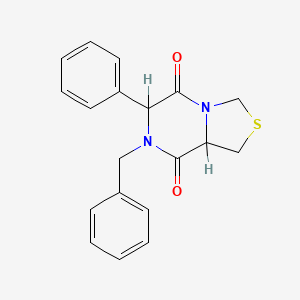
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

